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Compound of Interest

Compound Name: Fluopipamine

Cat. No.: B5048541 Get Quote

A Note on "Fluopipamine": Initial searches for "Fluopipamine" did not yield a recognized

pharmaceutical compound. It is highly probable that this term is a misspelling of either

Fluvoxamine or Fluoxetine, both of which are prominent members of the selective serotonin

reuptake inhibitor (SSRI) class of antidepressants. This guide will, therefore, provide a

comparative study of Fluvoxamine and Fluoxetine, and will also explore known derivatives of

Fluoxetine.

Fluvoxamine and Fluoxetine are widely prescribed for the treatment of major depressive

disorder, obsessive-compulsive disorder (OCD), and other anxiety-related conditions.[1] While

both drugs share a primary mechanism of action, they exhibit distinct pharmacological and

pharmacokinetic profiles that are important for consideration in research and drug

development.

Mechanism of Action
Fluvoxamine and Fluoxetine are selective serotonin reuptake inhibitors (SSRIs).[2] They exert

their therapeutic effects by binding to the serotonin transporter (SERT) in the presynaptic

neuron, which blocks the reuptake of serotonin from the synaptic cleft. This leads to an

increased concentration of serotonin in the synapse, enhancing serotonergic

neurotransmission.[3]

In addition to its primary action on SERT, Fluvoxamine is also a potent agonist at the sigma-1

(σ1) receptor, which may contribute to its anxiolytic and antidepressant effects.[4] Both
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Fluvoxamine and Fluoxetine have negligible affinity for norepinephrine and dopamine

transporters.[3][5]
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Mechanism of Action of Fluvoxamine and Fluoxetine

Comparative Pharmacological Data
The following tables summarize the available quantitative data for Fluvoxamine, Fluoxetine,

and its derivatives.

Table 1: Monoamine Transporter Binding Affinity and
Potency

Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM) Reference(s)

Fluvoxamine ~10 >1000 >1000 [4]

Fluoxetine ~1-10 ~200-1000 ~1000-10000 [6]

Norfluoxetine

(metabolite)
~1-10 ~100-500 ~1000-5000 [6]

Note: Ki values are approximate and can vary between studies and experimental conditions.

Table 2: Pharmacokinetic Properties
Parameter Fluvoxamine Fluoxetine Reference(s)

Bioavailability ~53% 60-80%

Protein Binding ~80% ~95%

Elimination Half-life 15.6 hours
1-3 days (acute), 4-6

days (chronic)

Active Metabolite None Norfluoxetine

Primary Metabolizing

Enzymes
CYP1A2, CYP2C19 CYP2D6 [2]
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While therapeutically utilized derivatives of Fluvoxamine are not well-documented in the

literature beyond its primary metabolites which are largely inactive, several derivatives of

Fluoxetine have been synthesized and studied for their pharmacological properties.

N-Methyl Amine-Substituted Fluoxetine Derivatives
A study on N-methyl amine-substituted fluoxetine derivatives, specifically (R)-N-ethanol-3-(4-

trifluorophenoxy)-3-phenyl propaneamine (FD-2) and N-(R)-3-trifluorophenoxy-3-

phenylpropane-imidazole (FD-4), has shown their potential as dopamine transporter (DAT)

inhibitors.[5]

Table 3: Dopamine Transporter Inhibition by Fluoxetine
and its Derivatives

Compound
[3H]DA Uptake IC50
(mM)

[125I]RTI-55
Binding IC50 (mM)

Reference(s)

Fluoxetine 0.21 ± 0.032 0.23 ± 0.012 [5]

FD-2 0.077 ± 0.0032 Not Reported [5]

FD-4 0.26 ± 0.13 Not Reported [5]

These findings suggest that modifications to the N-methyl amine group of Fluoxetine can shift

its selectivity profile, presenting a potential avenue for the development of novel compounds

targeting the dopamine transporter.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of

Fluvoxamine and Fluoxetine.

Protocol 1: Radioligand Binding Assay for Monoamine
Transporters
Objective: To determine the binding affinity (Ki) of a compound for the serotonin (SERT),

norepinephrine (NET), or dopamine (DAT) transporter.
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Methodology:

Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., from

HEK293 cells stably expressing hSERT, hNET, or hDAT) are prepared by homogenization

and centrifugation.

Binding Reaction: The membranes are incubated with a specific radioligand (e.g.,

[³H]citalopram for SERT, [³H]nisoxetine for NET, or [¹²⁵I]RTI-55 for DAT) and varying

concentrations of the test compound.

Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., room

temperature or 37°C).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of

the specific binding of the radioligand) is determined by non-linear regression analysis. The

Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where

[L] is the concentration of the radioligand and Kd is its dissociation constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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